7-(dimethylphosphoryl)quinoline
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Overview
Description
7-(Dimethylphosphoryl)quinoline is a heterocyclic aromatic compound that belongs to the quinoline family. Quinolines are known for their broad range of applications in medicinal, synthetic organic chemistry, and industrial chemistry . The compound features a quinoline core with a dimethylphosphoryl group attached at the 7th position, which imparts unique chemical and physical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 7-(dimethylphosphoryl)quinoline can be achieved through various methods. One common approach involves the Friedländer synthesis, which typically uses aniline derivatives and carbonyl compounds under acidic conditions . Another method is the Skraup synthesis, which involves heating aniline with glycerol and sulfuric acid . These methods can be adapted to introduce the dimethylphosphoryl group at the desired position.
Industrial Production Methods: Industrial production of quinoline derivatives often employs catalytic systems to enhance yield and selectivity. Transition metal-catalyzed reactions, metal-free ionic liquid-mediated reactions, and green reaction protocols such as microwave irradiation and solvent-free conditions are commonly used . These methods are designed to be environmentally friendly and cost-effective.
Chemical Reactions Analysis
Types of Reactions: 7-(Dimethylphosphoryl)quinoline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using hydrogenation or metal hydrides.
Substitution: Electrophilic and nucleophilic substitution reactions are common, especially at the quinoline ring.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Hydrogen gas with a palladium catalyst, sodium borohydride.
Substitution: Halogenating agents, nucleophiles like amines or thiols.
Major Products: The reactions typically yield oxidized or reduced quinoline derivatives, or substituted products depending on the reagents used .
Scientific Research Applications
7-(Dimethylphosphoryl)quinoline has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor ligand.
Medicine: Explored for its antimicrobial, antiviral, and anticancer properties.
Industry: Utilized in the production of dyes, agrochemicals, and pharmaceuticals.
Mechanism of Action
The mechanism of action of 7-(dimethylphosphoryl)quinoline involves its interaction with various molecular targets. It can inhibit enzymes by binding to their active sites or interfere with cellular pathways by interacting with receptors . The dimethylphosphoryl group enhances its binding affinity and specificity, making it a potent compound in biological systems.
Comparison with Similar Compounds
Quinoline: The parent compound, known for its broad range of applications.
8-Hydroxyquinoline: Known for its metal-chelating properties.
Chloroquine: An antimalarial drug with a quinoline core.
Uniqueness: 7-(Dimethylphosphoryl)quinoline is unique due to the presence of the dimethylphosphoryl group, which imparts distinct chemical reactivity and biological activity compared to other quinoline derivatives .
Properties
IUPAC Name |
7-dimethylphosphorylquinoline |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12NOP/c1-14(2,13)10-6-5-9-4-3-7-12-11(9)8-10/h3-8H,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BLDGASNIWVTTMP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CP(=O)(C)C1=CC2=C(C=CC=N2)C=C1 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12NOP |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.19 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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